molecular formula C11H11ClO4 B2653003 3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid CAS No. 1706443-94-8

3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid

Cat. No.: B2653003
CAS No.: 1706443-94-8
M. Wt: 242.66
InChI Key: SPHJGKXYYRNZOM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid is a bicyclic compound featuring a 1,4-dioxane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety at the 2-position. This structure confers unique physicochemical properties, including moderate polarity due to the dioxane oxygen atoms and lipophilicity imparted by the chlorophenyl group. The compound is commercially available (e.g., from CymitQuimica) in milligram quantities, suggesting its use as a synthetic intermediate or research reagent .

Properties

IUPAC Name

3-(4-chlorophenyl)-1,4-dioxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c12-8-3-1-7(2-4-8)9-10(11(13)14)16-6-5-15-9/h1-4,9-10H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHJGKXYYRNZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(O1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorophenylacetic acid with ethylene glycol in the presence of an acid catalyst to form the dioxane ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of the cyclization process.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form corresponding carboxylate salts.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium amide or thiourea in polar solvents.

Major Products:

    Oxidation: Carboxylate salts.

    Reduction: Phenyl-substituted dioxane carboxylic acid.

    Substitution: Amino or thiol-substituted dioxane carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Activity

Recent studies have highlighted the potential of 3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid as an antimicrobial agent. Its structural properties suggest efficacy against various bacterial strains, including Mycobacterium tuberculosis. The compound's activity was assessed through Minimum Inhibitory Concentration (MIC) tests, revealing promising results comparable to existing antimycobacterial agents .

Moreover, the compound has been investigated for its anticancer properties. It has been incorporated into synthetic pathways for developing novel anticancer drugs. For instance, derivatives of this compound have shown inhibitory effects on Bcl-2 and Bcl-xL proteins, which are critical in cancer cell survival . The structure-activity relationship (SAR) studies indicate that modifications at the carboxylic acid group significantly impact binding affinities and cellular activity against cancer cell lines .

Synthesis and Functionalization

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes that allow for functionalization. One notable method includes the reaction of 3-chloro-3-(4-chlorophenyl)propenal with various reagents to yield high-purity products with improved yields. This method enhances the overall efficiency of synthesizing carboxylic acids and their derivatives .

The compound serves as a versatile building block in organic synthesis, particularly in creating complex molecules such as 1,3,4-oxadiazoles. These derivatives have applications ranging from pharmaceuticals to agrochemicals . The ability to modify the compound's functional groups allows chemists to tailor its properties for specific applications.

Case Studies

Case Study 1: Antimycobacterial Activity

In a study examining the antimycobacterial activity of various compounds, this compound was tested against M. tuberculosis H37Rv. The results indicated an MIC value of 250 μM, demonstrating its potential as a lead compound for further development in treating tuberculosis .

Case Study 2: Anticancer Drug Development

Another significant investigation focused on the structural modifications of this compound to enhance its anticancer properties. Researchers synthesized several derivatives and tested their efficacy against small-cell lung cancer cell lines. The findings revealed that certain modifications improved binding affinity to Bcl-2/Bcl-xL proteins, suggesting a pathway for developing more effective cancer therapeutics .

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets within proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogues with 1,4-Dioxane Cores

  • (S)-2-(Iodomethyl)-1,4-dioxane: This compound shares the 1,4-dioxane scaffold but replaces the chlorophenyl and carboxylic acid groups with an iodomethyl substituent. This difference highlights divergent synthetic applications: iodomethyl derivatives may serve as alkylating agents, whereas the chlorophenyl-carboxylic acid structure is more suited for hydrogen bonding or metal coordination .

Chlorophenyl-Substituted Carboxylic Acids

  • 2-(4-Chlorophenyl)-3-[(4-Methylphenyl)Sulfanyl]-4-Quinolinecarboxylic Acid (CAS 477867-85-9): This quinoline derivative incorporates a 4-chlorophenyl group and a carboxylic acid but features a fused aromatic ring system. The extended conjugation in quinoline may enhance UV absorption and fluorescence properties compared to the dioxane-based target compound. Such structural differences could influence applications in optoelectronics or as fluorescent probes .
  • 3-[(2-Chloroanilino)Carbonyl]-7-Oxabicyclo[2.2.1]Heptane-2-Carboxylic Acid (CAS 1026678-38-5): The bicycloheptane core introduces rigidity and stereochemical complexity absent in the dioxane ring. The chloro substituent here is part of an anilino group, enabling amide bond formation, whereas the target compound’s chlorophenyl group is inert in such reactions .

Heterocyclic Carboxylic Acids with Varied Substituents

  • 3-(4-Hydroxyphenyl)-5-(4-Methoxyphenyl)-1,4-Dihydro-2H-Chromene-2-Carboxylic Acid: This chromene-based compound substitutes the dioxane ring with a dihydrochromene system. Its higher melting point (133–135°C) suggests greater crystalline stability relative to the target compound, for which melting data are unavailable .
  • 3-(4-Chlorophenyl)-1,4-Dimethyl-5-Phenyl-1H-Pyrazole: The pyrazole ring replaces the dioxane system, introducing aromaticity and nitrogen-based reactivity.

Functional Group Variations

  • Its catechol (3,4-dihydroxyphenyl) group confers antioxidant properties, contrasting with the electron-withdrawing chloro group in the target compound. This difference underscores how substituent choice dictates biological activity: caffeic acid is used in pharmacological and cosmetic research, whereas the chlorophenyl-dioxane derivative may find niche roles in synthetic chemistry .

Research Implications

The chlorophenyl-dioxane-carboxylic acid structure occupies a unique niche due to its balanced polarity and synthetic versatility. Its commercial availability positions it as a candidate for drug discovery, where the dioxane ring could mimic sugar moieties, or in materials science for designing oxygen-rich polymers. Further studies should explore its crystallographic behavior (e.g., via SHELX refinement tools ) and compare its bioactivity with hydroxylated analogues like the chromene derivative .

Biological Activity

3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₁ClO₄
  • Molecular Weight : Approximately 242.66 g/mol
  • Functional Groups : Contains a carboxylic acid group and a chlorophenyl moiety, contributing to its reactivity and biological interactions.

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development and other biomedical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Hydrophobic Interactions : The chlorophenyl group can interact with hydrophobic pockets within proteins, enhancing binding affinity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various pathogens due to its structural similarity to natural substrates.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways.
  • Antioxidant Activity : Some derivatives of this compound have shown promising antioxidant properties, which are critical in preventing oxidative stress-related diseases .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential effectiveness against various pathogens
Anti-inflammatoryModulation of inflammatory pathways
AntioxidantExhibited antioxidant properties

Case Study: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound demonstrated that the compound could effectively inhibit specific enzymes involved in metabolic pathways. The inhibition was assessed through various assays measuring enzyme activity before and after the introduction of the compound.

Future Directions

Further research is necessary to fully elucidate the mechanisms behind the biological activities of this compound. Key areas for future study include:

  • In Vivo Studies : Investigating the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications : Exploring how changes in the molecular structure affect biological activity and selectivity.
  • Clinical Applications : Assessing potential applications in treating inflammatory diseases, infections, or as an antioxidant agent.

Chemical Reactions Analysis

Functionalization Reactions

3-(4-Chlorophenyl)-1,4-dioxane-2-carboxylic acid can undergo various functionalization reactions that enhance its chemical properties and expand its utility.

Esterification

Esterification is a common reaction where the carboxylic acid group reacts with alcohols to form esters. This reaction can be catalyzed by acids or bases and is typically carried out under reflux conditions. The resulting esters can serve as intermediates for further chemical transformations .

Amide Formation

The conversion of the carboxylic acid into amides is another important reaction. This can be achieved by reacting the acid with amines in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide). The resulting amides may exhibit enhanced biological activity compared to their carboxylic acid counterparts .

Halogenation

Halogenation reactions can also be performed on this compound to introduce halogen substituents at various positions on the aromatic ring or the dioxane moiety. These reactions are typically facilitated by electrophilic aromatic substitution mechanisms .

Reaction Mechanisms

Understanding the mechanisms behind these reactions is crucial for optimizing conditions and improving yields.

Mechanism of Esterification

The esterification mechanism involves nucleophilic attack by the alcohol on the carbonyl carbon of the carboxylic acid, followed by proton transfer and elimination of water to form the ester .

Mechanism of Amide Formation

In amide formation, a similar nucleophilic attack occurs where the amine acts as a nucleophile attacking the carbonyl carbon of the activated carboxylic acid derivative (e.g., an acyl chloride), leading to the formation of an amide bond through elimination of a leaving group .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-(4-chlorophenyl)-1,4-dioxane-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via condensation of 4-chlorobenzaldehyde with a suitable diol precursor (e.g., 1,4-dioxane-2-carboxylic acid derivatives), followed by cyclization. Catalysts like palladium or copper complexes (e.g., Pd/C or CuI) in polar aprotic solvents (DMF, DMSO) at 80–120°C are typically used. Reaction optimization includes controlling stoichiometry, temperature, and catalyst loading. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
  • NMR : Use 1H^1H and 13C^{13}C NMR to resolve aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and dioxane ring protons (δ 3.5–4.5 ppm). 1H^1H-1H^1H COSY and HSQC aid in assigning coupling patterns and carbon-proton correlations .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at calculated m/z) .

Q. How can researchers assess the compound’s preliminary biological activity in pharmacological studies?

  • Methodology :

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC/MBC against Gram+/Gram– bacteria). For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Test interactions with cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric/colorimetric kits .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for modeling the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Use B3LYP/6-311G(d,p) to optimize geometry, calculate HOMO-LUMO gaps, and predict electrophilic/nucleophilic sites. Solvent effects (PCM model) improve accuracy for biological applications .
  • Molecular docking : Simulate interactions with target proteins (e.g., TGR5 receptor) using AutoDock Vina. Validate binding affinity via free energy calculations (MM-PBSA) .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement of this compound?

  • Methodology :

  • SHELX suite : Use SHELXL for refinement, applying TWIN/BASF commands for twinned data. For disordered regions, employ PART/SUMP restraints to model alternative conformations. R-factor convergence (<5%) and validation tools (e.g., PLATON) ensure reliability .
  • High-resolution data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), critical for resolving chlorophenyl/dioxane ring orientations .

Q. What strategies address contradictions in structure-activity relationship (SAR) studies when modifying the 4-chlorophenyl or dioxane moieties?

  • Methodology :

  • Analog synthesis : Systematically replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents. Compare bioactivity trends via IC₅₀ values .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (dioxane oxygen) and hydrophobic regions (chlorophenyl) driving activity .

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